Ethacridine lactate

Catalog No.
S527492
CAS No.
1837-57-6
M.F
C18H21N3O4
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethacridine lactate

CAS Number

1837-57-6

Product Name

Ethacridine lactate

IUPAC Name

7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C15H15N3O.C3H6O3/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;1-2(4)3(5)6/h3-8H,2,16H2,1H3,(H2,17,18);2,4H,1H3,(H,5,6)

InChI Key

IYLLULUTZPKQBW-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.CC(C(=O)O)O

solubility

Soluble in DMSO

Synonyms

2,5 Diamino 7 ethoxyacridine, 2,5-Diamino-7-ethoxyacridine, Acrinol, Acrolactine, Ethacridine, Ethacridine Lactate, Ethacridine Lactate, Monohydrate, Ethacridine Monohydrate, Ethodin, Lactate, Ethacridine, Metifex, Monohydrate Ethacridine Lactate, Monohydrate, Ethacridine, Neo Chinosol, Rimaon, Rivanol, Uroseptol

Canonical SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.CC(C(=O)O)O

The exact mass of the compound Ethacridine lactate is 343.1532 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758932. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Aminoacridines. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial and Antifungal Properties:

Ethacridine lactate exhibits a broad spectrum of antimicrobial activity. Studies have shown its effectiveness against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. It also demonstrates antifungal properties against Candida albicans []. This makes it a potential candidate for research on topical antimicrobial formulations and wound healing.

Treatment of Superficial Tumor Necrosis:

Cancer treatment, particularly with radiotherapy, can lead to superficial tumor necrosis, causing malodorous and painful lesions. Research suggests that ethacridine lactate powder application can promote the formation of a dry eschar (scab) on such lesions, reducing odor and potentially improving patient quality of life []. Further studies are needed to explore its efficacy and optimal use in this context.

Cellular Uptake and Distribution Studies:

Due to its acridine structure, ethacridine lactate possesses fluorescence properties. This characteristic makes it a valuable tool for researchers studying cellular uptake and distribution of drugs. By tagging ethacridine lactate with fluorescent markers, scientists can visualize its movement within cells and understand its potential mechanisms of action [].

Ethacridine lactate, also known as 2-ethoxy-6,9-diaminoacridine monolactate monohydrate, is an aromatic organic compound derived from acridine. This compound is characterized by its orange-yellow crystalline form and has a melting point of 226 °C. Ethacridine lactate possesses a stinging odor and is primarily utilized as an antiseptic, especially in a 0.1% solution, effective against certain Gram-positive bacteria such as Streptococci and Staphylococci but ineffective against Gram-negative bacteria like Pseudomonas aeruginosa .

Antiseptic Effect

The exact mechanism of action for ethacridine lactate's antiseptic properties is not fully elucidated. However, the prevailing theory suggests it interacts with the bacterial cell membrane. The positively charged amino groups are believed to electrostatically attract to the negatively charged bacterial membrane. This interaction, along with the planar structure, might disrupt the membrane integrity, leading to leakage of cellular contents and ultimately cell death [].

Abortifacient Effect

The mechanism behind ethacridine lactate's abortifacient effect is not entirely understood. Research suggests it might involve inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair []. Further research is needed to clarify this mechanism.

Ethacridine lactate can cause irritation to the skin and mucous membranes upon contact []. Accidental ingestion can lead to nausea, vomiting, and gastrointestinal distress [].

, including:

  • Hydrolysis: In aqueous solutions, ethacridine lactate can hydrolyze to release lactic acid and ethacridine.
  • Oxidative Polymerization: Ethacridine lactate can be oxidatively polymerized to form electroactive oligomers when treated with ammonium peroxydisulfate in acidic conditions .
  • Complexation: The compound can form complexes with metal ions, which may alter its biological activity and stability.

Ethacridine lactate exhibits significant biological activities:

  • Antimicrobial Action: It inhibits microbial protein synthesis by binding to DNA, which disrupts the replication of bacterial cells .
  • Abortifacient Properties: It is used in medical procedures for second-trimester abortions, where it is instilled extra-amniotically to induce labor .
  • Anti-inflammatory Effects: The compound is effective in treating inflammatory or ulcerative skin conditions .

The synthesis of ethacridine lactate can be achieved through various methods:

  • One-Pot Synthesis: This involves the simultaneous reaction of lactic acid with ethacridine under controlled conditions to yield ethacridine lactate .
  • Continuous Feeding Reaction: A more complex method where reagents are continuously fed into a reaction vessel to maintain optimal conditions for synthesis .

Ethacridine lactate finds application in several fields:

  • Medical Use: Primarily used as an antiseptic in surgical settings and as an abortifacient.
  • Pharmaceuticals: Utilized in formulations aimed at treating bacterial infections.
  • Research: Employed in studies investigating antimicrobial resistance and the development of new antibacterial agents.

Studies on the interactions of ethacridine lactate reveal its potential effects when combined with other compounds:

  • Synergistic Effects: It may enhance the activity of certain antibiotics against resistant strains of bacteria.
  • Toxicological Interactions: There are concerns regarding its gastrointestinal toxicity when ingested or improperly administered, necessitating caution in clinical settings .

Ethacridine lactate shares structural and functional similarities with several other compounds. Below are some notable examples:

Compound NameStructure TypeUnique Features
AcridineAromatic CompoundBasic structure similar to ethacridine
6-AminoquinolineHeterocyclic CompoundExhibits different antimicrobial properties
ChlorhexidineBisbiguanideBroad-spectrum antiseptic with unique action
ProflavineAcridine DerivativeEffective against Gram-positive bacteria

Uniqueness of Ethacridine Lactate

Ethacridine lactate stands out due to its dual role as both an antiseptic and an abortifacient. Its specific mechanism of action—binding to DNA to inhibit protein synthesis—distinguishes it from other compounds that may not have such targeted effects. Furthermore, its application in medical procedures highlights its unique position in therapeutic contexts compared to similar compounds that primarily serve as antiseptics or disinfectants.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

343.15320616 g/mol

Monoisotopic Mass

343.15320616 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7T7T2I9823

Related CAS

442-16-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 77 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 75 of 77 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (12%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05C - Irrigating solutions
B05CA - Antiinfectives
B05CA08 - Ethacridine lactate
D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AA - Acridine derivatives
D08AA01 - Ethacridine lactate

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1837-57-6

Wikipedia

Ethacridine_lactate

General Manufacturing Information

Propanoic acid, 2-hydroxy-, compd. with 7-ethoxy-3,9-acridinediamine (1:1): INACTIVE

Dates

Last modified: 08-15-2023
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